Welcome to the BenchChem Online Store!
molecular formula C8H8O2 B2643722 4-(Hydroxymethyl)benzaldehyde CAS No. 35745-55-2; 52010-97-6

4-(Hydroxymethyl)benzaldehyde

Cat. No. B2643722
M. Wt: 136.15
InChI Key: ZFHUHPNDGVGXMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07566716B2

Procedure details

To a cold (0° C.) solution of 4-(diethyoxymethyl)benzaldehyde (5.2 g, 24 mmol) in MeOH (50 mL) was added NaBH4 (0.93 g, 24 mmol), and the reaction mixture was stirred for 3 hours. The MeOH was removed and the residue was taken up in DCM and diluted with water. The aqueous layer was extracted with DCM (3×50 mL). The combine organic layers were dried, filtered and concentrated. The crude oil was dissolved in MeOH (50 mL) and cooled to 0° C. To this was added 2N HCl (10.0 mL) in ether. The reaction mixture was left at room temperature for 24 hours. The MeOH was removed and the crude product was purified by flash column chromatography, eluting with EtOAc/Hexane (3:7) to yield 2.92 g of 4-(hydroxymethyl)benzaldehyde (11) as a colorless oil.
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.93 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][CH:4](OCC)[C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[O:10])=[CH:7][CH:6]=1)C.[BH4-].[Na+]>CO>[OH:10][CH2:9][C:8]1[CH:11]=[CH:12][C:5]([CH:4]=[O:3])=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
C(C)OC(C1=CC=C(C=O)C=C1)OCC
Name
Quantity
0.93 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The MeOH was removed
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with DCM (3×50 mL)
CUSTOM
Type
CUSTOM
Details
The combine organic layers were dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The crude oil was dissolved in MeOH (50 mL)
ADDITION
Type
ADDITION
Details
To this was added 2N HCl (10.0 mL) in ether
WAIT
Type
WAIT
Details
The reaction mixture was left at room temperature for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The MeOH was removed
CUSTOM
Type
CUSTOM
Details
the crude product was purified by flash column chromatography
WASH
Type
WASH
Details
eluting with EtOAc/Hexane (3:7)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OCC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.92 g
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.